molecular formula C18H14BrNO4 B302363 METHYL (5Z)-1-(4-BROMOPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (5Z)-1-(4-BROMOPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B302363
M. Wt: 388.2 g/mol
InChI Key: VKVFWLIGSRKUMS-GDNBJRDFSA-N
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Description

Methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromophenyl group, a furylmethylene moiety, and a pyrrole ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (5Z)-1-(4-BROMOPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-furylmethylene in the presence of a base, followed by cyclization with a suitable pyrrole precursor under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction setups, and stringent quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furylmethylene group can yield furyl ketones, while substitution of the bromine atom can produce various substituted phenyl derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its combination of functional groups and structural features. The presence of both bromophenyl and furylmethylene groups, along with the pyrrole ring, provides a versatile platform for chemical modifications and interactions with various molecular targets . This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C18H14BrNO4

Molecular Weight

388.2 g/mol

IUPAC Name

methyl (5Z)-1-(4-bromophenyl)-5-(furan-2-ylmethylidene)-2-methyl-4-oxopyrrole-3-carboxylate

InChI

InChI=1S/C18H14BrNO4/c1-11-16(18(22)23-2)17(21)15(10-14-4-3-9-24-14)20(11)13-7-5-12(19)6-8-13/h3-10H,1-2H3/b15-10-

InChI Key

VKVFWLIGSRKUMS-GDNBJRDFSA-N

Isomeric SMILES

CC1=C(C(=O)/C(=C/C2=CC=CO2)/N1C3=CC=C(C=C3)Br)C(=O)OC

SMILES

CC1=C(C(=O)C(=CC2=CC=CO2)N1C3=CC=C(C=C3)Br)C(=O)OC

Canonical SMILES

CC1=C(C(=O)C(=CC2=CC=CO2)N1C3=CC=C(C=C3)Br)C(=O)OC

Origin of Product

United States

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